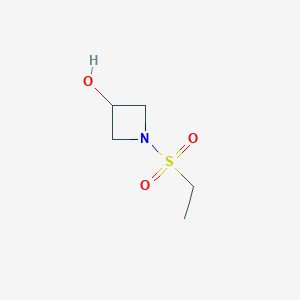

1-(Ethylsulfonyl)azetidin-3-ol

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C5H11NO3S |

|---|---|

分子量 |

165.21 g/mol |

IUPAC名 |

1-ethylsulfonylazetidin-3-ol |

InChI |

InChI=1S/C5H11NO3S/c1-2-10(8,9)6-3-5(7)4-6/h5,7H,2-4H2,1H3 |

InChIキー |

HFIOTINACHQWDE-UHFFFAOYSA-N |

正規SMILES |

CCS(=O)(=O)N1CC(C1)O |

製品の起源 |

United States |

Synthetic Methodologies for 1 Ethylsulfonyl Azetidin 3 Ol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-(ethylsulfonyl)azetidin-3-ol reveals a primary disconnection at the nitrogen-sulfur bond. This suggests that the most straightforward approach to its synthesis involves the sulfonylation of an azetidin-3-ol (B1332694) precursor. The azetidine (B1206935) ring itself represents a more complex synthetic challenge, often constructed from acyclic precursors.

A common retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis identifies azetidin-3-ol and ethanesulfonyl chloride as the key synthetic precursors. The core of the synthesis, therefore, lies in the efficient preparation of azetidin-3-ol and the subsequent selective sulfonylation of its nitrogen atom.

Synthesis from Precursor Azetidine-3-ol Derivatives

Preparation of Azetidine-3-ol Hydrochloride

Azetidin-3-ol hydrochloride is a commonly used and commercially available starting material for the synthesis of this compound. chemicalbook.comgoogle.comgoogle.com Its preparation has been optimized to ensure high purity and yield, which is crucial for the subsequent sulfonylation step.

One established method involves the reaction of epichlorohydrin (B41342) with a protected amine, such as benzylamine (B48309) or benzhydrylamine, followed by cyclization and deprotection. researchgate.net For instance, reacting epichlorohydrin with benzhydrylamine, followed by cyclization, yields 1-benzhydrylazetidin-3-ol. Subsequent hydrogenolysis removes the benzhydryl protecting group to afford azetidin-3-ol, which is then converted to its hydrochloride salt. researchgate.net

Another route starts from 1-amino-3-chloropropan-2-ol (B1208272) hydrochloride, which is first reacted with ethanesulfonyl chloride. The resulting N-(3-chloro-2-hydroxypropyl)ethanesulfonamide is then cyclized to form this compound directly. nih.gov

Direct Sulfonylation Reactions

The direct sulfonylation of azetidin-3-ol hydrochloride with ethanesulfonyl chloride is the most direct method for preparing the target compound. chemicalbook.comgoogle.comgoogle.com

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid released during the reaction. Common bases include N,N-diisopropylethylamine (DIPEA) or other tertiary amines. google.comgoogle.com The reaction is often performed at a reduced temperature, such as 0 °C, to control the exothermicity and minimize side reactions. google.comgoogle.com The reaction time can vary from a few hours to overnight. chemicalbook.comgoogle.com

| Parameter | Condition | Reference |

| Starting Material | Azetidin-3-ol hydrochloride | chemicalbook.comgoogle.comgoogle.com |

| Reagent | Ethanesulfonyl chloride | chemicalbook.comgoogle.comgoogle.com |

| Base | N,N-diisopropylethylamine (DIPEA) | google.comgoogle.com |

| Solvent | Tetrahydrofuran (B95107) (THF) | google.comgoogle.com |

| Temperature | 0 °C to room temperature | chemicalbook.comgoogle.com |

| Reaction Time | 1 to 16 hours | chemicalbook.comgoogle.com |

| This table presents typical optimized conditions for the direct sulfonylation of azetidin-3-ol hydrochloride. |

While single-phase solvent systems like tetrahydrofuran (THF) are common, biphasic systems have been shown to be effective for sulfonylation reactions. chemicalbook.comnih.gov A biphasic approach, often utilizing a mixture of an organic solvent (like THF or toluene) and an aqueous basic solution (such as aqueous sodium bicarbonate), can facilitate product isolation and purification. chemicalbook.comnih.gov The product, this compound, preferentially partitions into the organic layer, while the inorganic salts remain in the aqueous phase. This can simplify the workup procedure, which typically involves separation of the layers, extraction of the aqueous layer, and removal of the solvent. chemicalbook.com

The sulfonylation of the secondary amine of azetidin-3-ol proceeds through a nucleophilic substitution reaction. The nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the ethanesulfonyl chloride. libretexts.orgresearchgate.net

The proposed mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of azetidin-3-ol attacks the sulfur atom of ethanesulfonyl chloride. This forms a tetracoordinate intermediate. rsc.org

Elimination of Chloride: The intermediate collapses, with the chloride ion acting as a leaving group, to form a protonated sulfonamide. rsc.org

Deprotonation: The base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final product, this compound, and the corresponding ammonium (B1175870) salt of the base. libretexts.org

The presence of the hydroxyl group on the azetidine ring does not typically interfere with the reaction, as the amine is a more potent nucleophile under these conditions.

Alternative Synthetic Strategies for the Azetidinyl Sulfone Moiety

One notable alternative involves the cyclization of an acyclic precursor. For instance, N-(3-chloro-2-hydroxypropyl)ethanesulfonamide can be synthesized from 1-amino-3-chloropropan-2-ol hydrochloride and ethanesulfonyl chloride. nih.gov Subsequent intramolecular cyclization of this intermediate yields this compound. nih.gov This approach builds the azetidine ring with the ethylsulfonyl group already in place.

Another strategy involves the use of more complex starting materials to construct the azetidine core. For example, the synthesis of highly functionalized azetidine precursors has been achieved through multi-step sequences starting from materials like divinylcarbinol or D-galactal. rsc.org These routes often employ key steps such as Sharpless asymmetric epoxidation, regioselective ring-opening of epoxides, and intramolecular cyclization reactions like the Mitsunobu reaction to form the azetidine ring. rsc.orgrsc.org While not directly producing this compound, these methods provide access to functionalized azetidine aldehydes or esters that can be further elaborated to introduce the desired sulfone and alcohol functionalities. rsc.org

The Julia-Kocienski olefination is another powerful tool for constructing molecules containing both azetidine and sulfone moieties, albeit typically for creating a carbon-carbon double bond between the two fragments rather than direct N-sulfonylation. rsc.orgrsc.org This reaction involves coupling an azetidine aldehyde with a sulfone fragment. rsc.orgrsc.org

Furthermore, the development of novel reagents like azetidine sulfonyl fluorides (ASFs) opens up new avenues for the synthesis of azetidine derivatives. acs.org These reagents can be activated under mild conditions to couple with a range of nucleophiles, offering a modular approach to diverse azetidine scaffolds. acs.org

The following table summarizes some alternative strategies for forming the azetidinyl sulfone core:

| Starting Material(s) | Key Reaction(s) | Product | Reference(s) |

| 1-Amino-3-chloropropan-2-ol hydrochloride, Ethanesulfonyl chloride | Sulfonylation, Intramolecular cyclization | This compound | nih.gov |

| Glycals (e.g., 3,4,6-tri-O-acetyl-D-galactal) | Hydroamination/glycosylation, Wittig reaction, Mitsunobu cyclization | Functionalized azetidine core | rsc.org |

| Azetidine aldehyde, Sulfone fragment | Julia-Kocienski olefination | Olefin with azetidine and sulfone moieties | rsc.orgrsc.org |

| Azetidine sulfonyl fluorides (ASFs), Nucleophiles | Defluorosulfonylation | Substituted azetidines | acs.org |

Process Development and Scalability Studies for this compound Production

The production of this compound, a key intermediate in the synthesis of pharmaceuticals like Baricitinib (B560044), has been the subject of significant process development and scalability studies to ensure efficient and cost-effective manufacturing. nih.govchemicalbook.comgoogle.com

Batch Synthesis Methodologies and Optimization

The batch synthesis of this compound typically involves the reaction of azetidine-3-ol hydrochloride with ethanesulfonyl chloride in a biphasic system, often consisting of an organic solvent like tetrahydrofuran (THF) and a basic aqueous solution. google.comchemicalbook.comgoogle.com Optimization of this process focuses on several key parameters:

Reaction Time and Temperature: The reaction is generally complete within 1 to 5 hours and is often conducted at or slightly below room temperature (e.g., 20°C) to control exothermic events and minimize byproduct formation. google.comchemicalbook.comgoogle.com

Base Selection: The choice of base is crucial for neutralizing the hydrochloric acid formed during the reaction.

Solvent System: A biphasic mixture allows for easy separation of the product from water-soluble impurities. google.comchemicalbook.comgoogle.com

A typical batch process involves stirring the reaction mixture for a set period, followed by separation of the organic layer. google.com The aqueous layer is then subjected to extraction to recover any remaining product. google.comgoogle.com

The table below outlines typical parameters for batch synthesis:

| Parameter | Condition | Reference(s) |

| Starting Materials | Azetidine-3-ol hydrochloride, Ethanesulfonyl chloride | google.comchemicalbook.comgoogle.com |

| Solvent System | Biphasic: THF and basic aqueous solution | google.comchemicalbook.comgoogle.com |

| Temperature | ~20°C | google.com |

| Reaction Time | 1-5 hours | chemicalbook.com |

Continuous Flow Reaction Systems for Efficient Production

Continuous flow chemistry offers several advantages over traditional batch synthesis, particularly for reactions that are exothermic or where precise control over reaction parameters is critical. vulcanchem.comresearchgate.net For the synthesis of this compound and its derivatives, continuous-flow systems, such as microchannel reactors, have been explored to improve safety, efficiency, and scalability. nih.govvulcanchem.com

The benefits of continuous flow processing include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for better temperature control, which is crucial for managing exothermic reactions. researchgate.net

Improved Safety: The small reaction volumes at any given time minimize the risks associated with hazardous reagents or runaway reactions. researchgate.net

Increased Reproducibility and Quality: Steady-state operation ensures consistent product quality. researchgate.net

Advanced Work-up and Isolation Techniques

Batch Extraction: A standard batch extraction procedure involves:

Removal of the organic layer (e.g., THF) by distillation. google.com

Extraction of the aqueous layer with a suitable solvent like toluene (B28343) to remove organic impurities. chemicalbook.comgoogle.com

Subsequent extraction of the aqueous layer with a different solvent, such as ethyl acetate (B1210297) (EtOAc), to isolate the desired product. google.comgoogle.com

The combined organic extracts containing the product are then concentrated to yield the crude product, which can be used directly in the next step or further purified. google.comgoogle.com

Continuous Counter-Current Extraction: For large-scale production, continuous counter-current extraction offers a more efficient alternative to batch extraction. google.comgoogle.com This technique involves a continuous flow of the aqueous product stream against a counter-flow of an extraction solvent in a series of mixers and settlers. google.comgoogle.com This method allows for a more complete extraction with a lower solvent volume and reduced processing time. google.comgoogle.com A patent describes a continuous workup for a 1 kg scale reaction using a four-flask mixer-settler system. google.comgoogle.com

The following table compares batch and continuous extraction methods for the isolation of this compound:

| Technique | Description | Advantages | Reference(s) |

| Batch Extraction | Sequential extractions of the aqueous layer with different organic solvents in a separation funnel or reactor. | Simple setup, suitable for smaller scales. | google.comgoogle.com |

| Continuous Counter-Current Extraction | Continuous flow of aqueous and organic phases in opposite directions through a series of mixers and settlers. | Higher efficiency, lower solvent consumption, suitable for large-scale production. | google.comgoogle.com |

Chemical Transformations and Derivatizations of 1 Ethylsulfonyl Azetidin 3 Ol As a Key Intermediate

Oxidation Chemistry of the Hydroxyl Functionality

The secondary hydroxyl group at the C-3 position of 1-(ethylsulfonyl)azetidin-3-ol is a prime site for initial chemical transformation. Its oxidation to a ketone provides a versatile electrophilic center, paving the way for carbon-carbon bond formation and further derivatization of the azetidine (B1206935) ring.

The conversion of this compound to its corresponding ketone, 1-(ethylsulfonyl)azetidin-3-one, is a fundamental step in synthetic pathways utilizing this intermediate. This oxidation reaction transforms the nucleophilic alcohol into an electrophilic carbonyl group, which is essential for subsequent reactions such as olefination or nucleophilic additions. This transformation is a key step in the synthesis of intermediates for Baricitinib (B560044). nih.gov The general reaction is depicted below:

Figure 1: Oxidation of this compound to 1-(Ethylsulfonyl)azetidin-3-one.

This oxidation can be accomplished using a variety of modern oxidizing agents, with a focus on methods that are mild enough to avoid degradation of the strained azetidine ring.

Among the most effective and selective methods for oxidizing secondary alcohols like this compound are those mediated by stable nitroxyl (B88944) radicals, most commonly 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). chem-station.com TEMPO-based systems are renowned for their mild reaction conditions and high chemoselectivity for primary and secondary alcohols. organic-chemistry.org

The catalytic cycle of a TEMPO-mediated oxidation involves two key stages. chempedia.info First, the TEMPO radical is oxidized by a stoichiometric, or "terminal," oxidant to form the active oxidizing species, the N-oxoammonium ion. This ion then acts as the primary oxidant, reacting with the alcohol substrate in a concerted or stepwise manner to yield the corresponding ketone and a hydroxylamine (B1172632) species. The hydroxylamine is then re-oxidized by the terminal oxidant back to the TEMPO radical, thus completing the catalytic cycle. windows.net While direct application to this compound is specific to proprietary syntheses, the oxidation of the structurally similar 1-benzylazetidin-3-ol (B1275582) to its ketone utilizes TEMPO, highlighting the suitability of this method. nih.gov

Table 1: Key Species in a TEMPO-Mediated Oxidation Catalytic Cycle

| Species | Role in Catalytic Cycle |

|---|---|

| TEMPO (Radical) | The catalyst; is oxidized to the active species. |

| N-Oxoammonium Ion | The active oxidizing species that reacts with the alcohol. |

| Hydroxylamine | The reduced form of the catalyst after alcohol oxidation. |

| Terminal Oxidant | A stoichiometric reagent that regenerates the active N-oxoammonium ion. |

| Alcohol Substrate | The molecule to be oxidized (e.g., this compound). |

The success of the oxidation of this compound hinges on the appropriate selection of the oxidizing agent and any necessary co-reagents. The goal is to achieve high conversion to the ketone without causing ring-opening or other side reactions.

In TEMPO-based systems, a variety of terminal oxidants can be employed. Sodium hypochlorite (B82951) (NaOCl), often in the form of household bleach, is a common and inexpensive choice. windows.net These reactions are typically run in a biphasic system (e.g., dichloromethane-water) with a phase-transfer catalyst to facilitate the interaction between the organic-soluble substrate and the aqueous oxidant. windows.net Other terminal oxidants compatible with TEMPO catalysis include diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) and trichloroisocyanuric acid. chem-station.comorganic-chemistry.org

Table 2: Common Oxidizing Systems for the Conversion of Secondary Alcohols to Ketones

| Oxidizing System | Key Reagents | Typical Conditions | Notes |

|---|---|---|---|

| TEMPO/Bleach (Anelli Oxidation) | TEMPO (cat.), NaOCl, KBr, NaHCO₃ | Dichloromethane/Water, 0 °C | Cost-effective and efficient; KBr acts as a co-catalyst. windows.net |

| TEMPO/Diacetoxyiodobenzene | TEMPO (cat.), PhI(OAc)₂ | Dichloromethane or Acetonitrile, room temp. | Milder conditions, suitable for sensitive substrates. chem-station.com |

| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Dichloromethane, room temp. | Stoichiometric reagent, known for mildness and rapid reactions. |

Elaboration of the Azetidine Ring System

Following the successful oxidation to 1-(ethylsulfonyl)azetidin-3-one, the azetidine ring becomes a platform for constructing more complex molecular architectures. The newly introduced ketone functionality is the primary handle for these elaborations.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for forming carbon-carbon double bonds by reacting a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org This reaction is particularly valuable for the elaboration of 1-(ethylsulfonyl)azetidin-3-one, as it allows for the stereoselective introduction of an alkene substituent at the C-3 position, typically favoring the formation of the (E)-isomer. nrochemistry.comorganic-chemistry.org

A key industrial application of this chemistry is the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021), an advanced intermediate for Baricitinib. nih.gov In this transformation, 1-(ethylsulfonyl)azetidin-3-one is treated with a phosphonate (B1237965) reagent, such as diethyl (cyanomethyl)phosphonate, in the presence of a base.

The mechanism of the HWE reaction begins with the deprotonation of the phosphonate by a base (e.g., sodium hydride, DBU) to generate a nucleophilic carbanion. youtube.comslideshare.net This carbanion then attacks the carbonyl carbon of the azetidinone, leading to an oxaphosphetane intermediate. nrochemistry.com This intermediate subsequently collapses, eliminating a water-soluble phosphate (B84403) byproduct and forming the desired alkene. organic-chemistry.org

Table 3: Example of Horner-Wadsworth-Emmons Reaction

| Reactant 1 | Reactant 2 | Base | Product |

|---|

Beyond olefination, the functionality of the 1-(ethylsulfonyl)azetidine core can be diversified through various other transformations.

Functional Group Interconversions (FGI): The hydroxyl group of the parent compound, this compound, can be converted into other functional groups. For instance, it can be transformed into a better leaving group, such as a mesylate or tosylate, by reaction with mesyl chloride or tosyl chloride, respectively. This sulfonate ester can then be displaced by various nucleophiles in an Sₙ2 reaction to introduce groups like halides (e.g., using LiCl or LiBr) or azides. ub.edu This provides access to 3-substituted azetidines that are not directly available from the ketone intermediate.

Advanced Coupling Reactions: The 3-substituted azetidines prepared via FGI can serve as substrates in modern cross-coupling reactions. For example, a 3-iodo-1-(ethylsulfonyl)azetidine derivative could potentially undergo metal-catalyzed cross-coupling reactions. Research has demonstrated that 3-iodoazetidines can participate in iron-catalyzed couplings with a wide range of Grignard reagents (aryl, heteroaryl, vinyl, and alkyl), enabling the direct formation of C-C bonds at the C-3 position. rsc.org Such strategies significantly broaden the chemical space accessible from the this compound intermediate.

Table 4: Summary of Potential Derivatizations

| Starting Material | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| This compound | Sulfonylation | Mesyl Chloride, Et₃N | 1-(Ethylsulfonyl)azetidin-3-yl methanesulfonate |

| 1-(Ethylsulfonyl)azetidin-3-yl methanesulfonate | Nucleophilic Substitution (Sₙ2) | Lithium Chloride (LiCl) | 3-Chloro-1-(ethylsulfonyl)azetidine |

Stereochemical Control and Regioselectivity in Derivatives

The chemical utility of this compound as a key intermediate is significantly enhanced by the ability to control the stereochemistry at its chiral center (C3) and to achieve regioselective reactions at its distinct functional groups—the hydroxyl group and the azetidine ring. These aspects are crucial for the synthesis of complex molecules with specific biological activities, such as the Janus kinase (JAK) inhibitor, Baricitinib.

Stereochemical Control

While this compound is often used in its racemic form, the development of stereochemically pure derivatives is a critical area of research, as the biological activity of a final compound can be dependent on a single enantiomer. Control of stereochemistry can be achieved through two primary strategies: the use of enantiomerically pure starting materials or the resolution of a racemic mixture.

One established method for achieving stereochemical inversion at the hydroxyl-bearing carbon of a chiral alcohol is the Mitsunobu reaction . This reaction allows for the conversion of an alcohol to a variety of other functional groups with a predictable inversion of stereochemistry. Although direct application to this compound is not extensively detailed in publicly available research, the principles of the Mitsunobu reaction suggest a viable pathway for obtaining the opposite enantiomer of a derivatized product. For instance, reacting an enantiomerically pure form of this compound with a nucleophile under Mitsunobu conditions (typically using triphenylphosphine (B44618) and a dialkyl azodicarboxylate) would be expected to proceed via an SN2 mechanism, resulting in a product with the opposite stereoconfiguration at the C3 position.

Another powerful technique for obtaining enantiomerically pure compounds is enzymatic kinetic resolution . This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. While specific studies on the lipase-catalyzed resolution of this compound are not prominent, this technique is widely applied to resolve chiral alcohols and represents a potential avenue for accessing the individual (R)- and (S)-enantiomers of this intermediate.

The table below summarizes potential strategies for stereochemical control in the derivatization of this compound, based on established synthetic methodologies.

| Method | Description | Potential Outcome |

| Mitsunobu Reaction | Reaction of a chiral alcohol with a nucleophile in the presence of triphenylphosphine and a dialkyl azodicarboxylate. | Inversion of stereochemistry at the C3 position, allowing access to the opposite enantiomer of a derivative. |

| Enzymatic Kinetic Resolution | Use of an enzyme (e.g., lipase) to selectively catalyze a reaction (e.g., acylation) on one enantiomer of the racemic alcohol. | Separation of the enantiomers, providing access to both (R)- and (S)-1-(ethylsulfonyl)azetidin-3-ol for further stereospecific derivatization. |

Regioselectivity

Regioselectivity in the derivatization of this compound refers to the preferential reaction of a reagent with one functional group over another. The primary sites for reaction are the hydroxyl group at the 3-position and, in principle, the N-H group of the azetidine if the ethylsulfonyl group were not present. However, with the nitrogen atom protected by the electron-withdrawing ethylsulfonyl group, the reactivity of the azetidine nitrogen is significantly attenuated, making the hydroxyl group the primary site for derivatization.

A key and well-documented regioselective transformation of this compound is its oxidation to the corresponding ketone, 1-(ethylsulfonyl)azetidin-3-one. This reaction selectively targets the hydroxyl group without affecting the azetidine ring or the sulfonyl group. This ketone is a versatile intermediate, notably used in the synthesis of Baricitinib.

The resulting 1-(ethylsulfonyl)azetidin-3-one can then undergo further regioselective reactions at the carbonyl group. A prominent example is the Wittig-type reaction to introduce a cyanomethylene group, forming 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. This transformation is highly regioselective for the carbonyl carbon.

The table below outlines key regioselective transformations starting from this compound.

| Reaction Type | Reagents (Example) | Product | Regioselectivity |

| Oxidation | Swern oxidation, Dess-Martin periodinane | 1-(Ethylsulfonyl)azetidin-3-one | Highly selective for the C3-hydroxyl group. |

| Wittig-type Reaction (from the ketone) | Diethyl (cyanomethyl)phosphonate, base | 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile | Highly selective for the C3-carbonyl group. |

Mechanistic Investigations and Computational Studies Pertaining to 1 Ethylsulfonyl Azetidin 3 Ol Transformations

Theoretical Calculations of Reaction Pathways and Transition States

Detailed theoretical and computational studies focusing specifically on the reaction pathways and transition states for the formation and transformation of 1-(Ethylsulfonyl)azetidin-3-ol are not extensively documented in publicly available scientific literature. However, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for such investigations in organic synthesis. frontiersin.org

For the synthesis of this compound from azetidin-3-ol (B1332694) and ethanesulfonyl chloride, theoretical calculations would typically be employed to:

Model the reaction coordinate of the N-sulfonylation reaction.

Determine the structure and energy of the transition state. This would likely involve the nucleophilic attack of the azetidine (B1206935) nitrogen on the sulfur atom of the sulfonyl chloride.

Evaluate the effect of the base and solvent on the activation energy barrier.

Similarly, for subsequent transformations, such as the oxidation of the hydroxyl group to form 1-(ethylsulfonyl)azetidin-3-one, computational studies could predict the most favorable reaction mechanism and identify key intermediates. While studies have been conducted on related azetidine frontiersin.org and sulfonyl-containing molecules, acs.orgacs.org specific data for this compound remains proprietary or unpublished.

Spectroscopic Characterization Techniques for Reaction Monitoring and Intermediate Identification

The progress of reactions involving this compound is monitored using standard analytical and spectroscopic methods to ensure reaction completion and to characterize intermediates and products. chemicalbook.comgoogle.comgoogle.com These techniques are vital for controlling reaction conditions and ensuring the purity of the desired compounds.

Commonly employed techniques include:

Chromatography: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used for qualitative and quantitative monitoring of the consumption of starting materials and the formation of products. google.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. In the synthesis of this compound, ¹H NMR would confirm the incorporation of the ethylsulfonyl group by the appearance of its characteristic ethyl signals (a quartet and a triplet) and the disappearance of the N-H proton of the azetidine precursor.

Mass Spectrometry (MS): LC-MS is frequently used to confirm the molecular weight of the product and any intermediates formed during the reaction. newdrugapprovals.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The formation of this compound would be characterized by the appearance of strong absorption bands corresponding to the S=O stretching of the sulfonyl group. google.com

While specific spectral data for this compound is not detailed in the literature, data for its direct downstream product, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021), illustrates the characterization of the core structure.

| Technique | Purpose in Monitoring Transformations |

|---|---|

| HPLC/TLC | Track disappearance of reactants and appearance of products. |

| ¹H NMR | Confirm structural changes, such as the addition of the ethylsulfonyl group and modification of the hydroxyl group. |

| ¹³C NMR | Verify the carbon skeleton of the product and intermediates. |

| LC-MS | Confirm the molecular weight of the target compound and identify byproducts. newdrugapprovals.org |

| IR Spectroscopy | Monitor the presence of key functional groups like -OH and -SO₂. google.com |

Table 1. Spectroscopic Monitoring Techniques for this compound Transformations.

For example, the characterization of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, formed from this compound, yielded the following data:

¹H NMR (CDCl₃, 300 MHz): δ 5.46 (m, 1H), 4.77 (m, 2H), 4.70 (m, 2H), 3.05 (q, 2H), 1.39 (t, 3H) ppm. newdrugapprovals.org

LCMS (EI): m/e 187 (M⁺ + H). newdrugapprovals.org

Kinetic Studies of Key Synthetic Steps

Formal, quantitative kinetic studies (e.g., determining rate constants and reaction orders) for the synthesis and transformations of this compound are not widely published. However, process descriptions in patents and scientific literature provide insight into the practical timeframes required for these reactions to reach completion under specified conditions.

The synthesis of this compound from azetidine-3-ol hydrochloride and ethanesulfonyl chloride is typically performed in a biphasic solution at or below room temperature. google.comgoogle.com The reaction is monitored until the starting material is consumed, which provides an estimate of the reaction time.

| Reaction Step | Reported Reaction Time | Typical Conditions | Reference |

|---|---|---|---|

| Synthesis of this compound | 1 - 5 hours | Biphasic (THF/aqueous base), ~20°C | chemicalbook.com |

| Synthesis of this compound | 1 - 6 hours | Standard monitoring until completion | google.com |

| Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile from a precursor | 12 hours | Diisopropylethylamine, ethanesulfonyl chloride, 20°C | nih.gov |

| Michael addition to 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 3 hours | DBU, DMF, 15-25°C | newdrugapprovals.org |

Table 2. Kinetic Parameters (Reported Reaction Times) for Key Synthetic Steps.

These reported times indicate that the N-sulfonylation of azetidin-3-ol is a relatively rapid process, generally reaching completion within a single work shift in a laboratory or industrial setting. Subsequent reactions, such as the Michael addition to its derivative, are also completed in a matter of hours. newdrugapprovals.org

Analytical Methodologies for In Process Control and Product Characterization of 1 Ethylsulfonyl Azetidin 3 Ol and Its Derivatives

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic methods are indispensable tools for the real-time monitoring of chemical reactions and for assessing the purity of isolated intermediates and the final product.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for both qualitative and quantitative analysis during the synthesis of 1-(ethylsulfonyl)azetidin-3-ol and its derivatives. In a typical in-process control application, the reaction progress is monitored by taking small aliquots from the reaction mixture at regular intervals. These samples are then analyzed by HPLC to determine the consumption of starting materials and the formation of the product. For instance, in the synthesis of {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, a downstream derivative of this compound, HPLC analysis is used to monitor the reaction until less than 1% of the starting material remains. synzeal.comgoogle.com

A reversed-phase HPLC method is commonly employed for the analysis of polar compounds like this compound. The method's parameters, such as the column, mobile phase composition, flow rate, and detector wavelength, are optimized to achieve a good separation between the starting materials, intermediates, products, and any potential impurities. The validation of such an HPLC method for quantitative purposes would typically adhere to the International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, specificity, and robustness. nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of Azetidine (B1206935) Derivatives

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), formic acid) and an organic solvent (e.g., acetonitrile, methanol). researchgate.netgoogle.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV spectrophotometer at a wavelength where the analyte has maximum absorbance (e.g., 210-230 nm for non-chromophoric azetidines). |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Thin-Layer Chromatography (TLC):

TLC is a rapid, cost-effective, and convenient qualitative technique used extensively for monitoring the progress of organic reactions. vulcanchem.comresearchgate.netsavemyexams.com For the synthesis of azetidine derivatives, a small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase). By comparing the retention factor (Rf) of the spots corresponding to the starting material and the product with authentic standards, the progress of the reaction can be easily visualized under UV light or after staining with an appropriate reagent. vulcanchem.comresearchgate.netsavemyexams.com The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding towards completion.

Advanced Spectroscopic Methods for Structural Elucidation (Focus on methodology, not basic ID data)

The unambiguous confirmation of the chemical structure of this compound and its derivatives requires the use of advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. While basic 1D ¹H and ¹³C NMR provide initial structural information, 2D NMR techniques are often necessary for a complete and unambiguous assignment of complex structures.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the ethyl group and between the protons on the azetidine ring, helping to establish the connectivity within these fragments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining the stereochemistry of substituted azetidines. libretexts.org

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight of a compound and can offer valuable structural clues based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

In the mass spectrum of this compound, the molecular ion peak (M+) would be observed, confirming the molecular weight. The fragmentation pattern would be dictated by the functional groups present. Common fragmentation pathways for such a molecule could include:

Cleavage of the C-S bond, leading to the loss of the ethyl group or the entire ethylsulfonyl group.

Fragmentation of the azetidine ring.

Loss of a water molecule from the alcohol group. resolvemass.ca

The exact fragmentation pattern can be complex but provides a fingerprint that helps to confirm the structure of the molecule.

Role of 1 Ethylsulfonyl Azetidin 3 Ol in the Synthesis of Complex Azetidine Containing Organic Scaffolds

Application as a Core Precursor in the Construction of Functionalized Azetidine (B1206935) Derivatives

1-(Ethylsulfonyl)azetidin-3-ol serves as a pivotal starting material for the synthesis of a range of functionalized azetidine derivatives. The hydroxyl group at the 3-position provides a convenient handle for further chemical transformations. A primary application of this compound is its conversion to the corresponding ketone, 1-(ethylsulfonyl)azetidin-3-one. achemblock.combldpharm.com This ketone is a key intermediate that can undergo a variety of subsequent reactions.

For instance, a Wittig-type reaction with a suitable phosphonium (B103445) ylide can be employed to introduce a carbon-carbon double bond at the 3-position. A notable example is the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021), a crucial intermediate in the preparation of the Janus kinase (JAK) inhibitor, baricitinib (B560044). chemicalbook.comwhiterose.ac.uknih.gov The synthesis of this intermediate begins with the treatment of azetidine-3-ol hydrochloride with ethanesulfonyl chloride to yield this compound. chemicalbook.com This is then oxidized to the corresponding ketone, which subsequently undergoes a Wittig reaction to furnish the desired ylideneacetonitrile derivative.

The strategic placement of the ethylsulfonyl group is critical. It serves as a robust protecting group for the azetidine nitrogen, allowing for a wide range of chemical manipulations on other parts of the molecule without compromising the integrity of the four-membered ring. Furthermore, this group can influence the reactivity and selectivity of subsequent transformations.

Table 1: Functionalized Azetidine Derivatives from this compound

| Derivative Name | Precursor | Synthetic Transformation | Reference |

|---|---|---|---|

| 1-(Ethylsulfonyl)azetidin-3-one | This compound | Oxidation | achemblock.combldpharm.com |

| 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1-(Ethylsulfonyl)azetidin-3-one | Wittig Reaction | chemicalbook.comwhiterose.ac.uk |

Strategic Integration into Multi-Step Synthesis Schemes

The utility of this compound extends beyond its role as a simple precursor. It is strategically integrated into multi-step synthesis schemes for the construction of complex molecular architectures. Its bifunctional nature, possessing both a nucleophilic nitrogen (after deprotection) and a reactive hydroxyl group, allows for sequential and controlled introduction of various substituents.

In the synthesis of baricitinib, for example, the azetidine ring is a central scaffold. nih.govnih.gov The synthesis often commences with more readily available starting materials like benzylamine (B48309) and 2-(chloromethyl)oxirane to construct the 1-benzylazetidin-3-ol (B1275582) intermediate. whiterose.ac.uknih.gov This is then converted to azetidin-3-ol (B1332694) hydrochloride, which is subsequently sulfonylated to give this compound. chemicalbook.comresearchgate.net This sequence highlights the strategic importance of forming the stable ethylsulfonyl derivative early in the synthesis to facilitate subsequent transformations.

The resulting this compound is then carried through several steps, including oxidation and the aforementioned Wittig reaction, to generate the key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. whiterose.ac.uk This intermediate is then coupled with other heterocyclic fragments to assemble the final complex structure of baricitinib. google.comgoogleapis.com The robust nature of the ethylsulfonyl azetidine core allows it to withstand the reaction conditions required for these later-stage coupling reactions.

Enabling Syntheses of Advanced Intermediates for Diverse Applications

The versatility of this compound enables the synthesis of a variety of advanced intermediates beyond the specific example of the baricitinib precursor. The ability to functionalize the 3-position of the azetidine ring opens up avenues for creating diverse molecular scaffolds.

For instance, the ketone intermediate, 1-(ethylsulfonyl)azetidin-3-one, can be subjected to various nucleophilic addition reactions, leading to a range of 3-substituted-3-hydroxyazetidine derivatives. These can then be further elaborated. The resulting di-substituted azetidines are valuable building blocks in medicinal chemistry for the development of novel therapeutic agents. nih.gov

Furthermore, the ethylsulfonyl group, while serving as a protecting group, can also be removed under specific conditions to liberate the secondary amine. This allows for the introduction of alternative substituents on the nitrogen atom, thereby expanding the diversity of the accessible azetidine-containing scaffolds. This flexibility makes this compound a key starting point for creating libraries of novel compounds for various research applications. The development of greener and more cost-effective synthetic routes to key intermediates derived from this compound is an active area of research, aiming to make these valuable building blocks more accessible for industrial-scale production. nih.govscienceopen.com

Q & A

Q. What are the recommended synthetic routes for 1-(Ethylsulfonyl)azetidin-3-ol, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step protocols, including sulfonylation of azetidin-3-ol derivatives. Patent applications describe intermediates such as {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, where palladium-catalyzed cross-coupling and sulfonylation steps are critical . Optimization may include adjusting reaction temperatures (e.g., 0–25°C for sulfonylation) and using tert-butoxycarbonyl (Boc) protection to prevent side reactions . Catalyst selection (e.g., Pd(OAc)₂) and solvent polarity (e.g., DMF or THF) also influence yield .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. For example, in related azetidin-3-ol derivatives, diagnostic ¹H NMR signals include resonances for the azetidine ring protons (δ 3.20–4.70 ppm) and ethylsulfonyl methyl/methylene groups (δ 1.20–1.50 ppm for CH₃, δ 3.50–3.80 ppm for SO₂CH₂) . Mass spectrometry (MS) with electrospray ionization (ESI) can confirm molecular weight, as demonstrated for analogs like m/z 253.60 (M+H)⁺ . High-resolution MS and infrared (IR) spectroscopy further validate functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹) .

Q. What are the optimal storage conditions for this compound to ensure long-term stability, and how should degradation be assessed?

Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis of the sulfonyl group . Degradation can be monitored via periodic HPLC analysis using a C18 column and UV detection (λ = 210–254 nm) to track impurity peaks . Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) help predict shelf life .

Advanced Research Questions

Q. How does the introduction of the ethylsulfonyl group influence the biological activity of azetidin-3-ol derivatives in neuroprotective or enzyme-inhibitory applications?

The ethylsulfonyl moiety enhances electrophilicity and binding affinity to target proteins. For instance, T-817MA, a neuroprotective azetidin-3-ol derivative, shows improved blood-brain barrier penetration due to sulfonyl-induced polarity modulation . In Bcl-2/Bcl-xL inhibition, the sulfonyl group facilitates hydrogen bonding with conserved residues (e.g., Arg139 in Bcl-xL), as shown in molecular docking studies . Comparative assays with non-sulfonylated analogs reveal a 10–20× increase in IC₅₀ values, underscoring the group’s critical role .

Q. What strategies can resolve discrepancies in reported solubility data for this compound across different solvent systems?

Use orthogonal solubility assays:

- Shake-flask method : Measure saturation solubility in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) .

- Thermodynamic modeling : Apply Hansen solubility parameters to predict miscibility gaps .

- Dynamic light scattering (DLS) : Detect aggregation in aqueous media, which may artificially lower solubility readings . For example, solubility in ethanol (84.2 mg/mL) vs. water (38.9 mg/mL) reflects solvent polarity effects .

Q. In designing kinase inhibitors (e.g., JAK inhibitors), how does stereochemistry at the azetidin-3-ol core affect binding selectivity and potency?

The (R)-configuration at the azetidine C3 position optimizes spatial alignment with hydrophobic pockets in kinase active sites. For the JAK inhibitor INCB-28050, the (R)-enantiomer exhibits a 50× higher binding affinity than the (S)-form, as shown in X-ray crystallography . Racemic mixtures require chiral HPLC separation (e.g., Chiralpak IC-3 column) to isolate active enantiomers .

Q. How can researchers validate the purity of this compound using orthogonal analytical methods, and what common impurities should be monitored?

- HPLC-DAD : Use a gradient elution (5–95% acetonitrile in 0.1% formic acid) to detect impurities like unreacted azetidin-3-ol (retention time ~3.2 min) .

- ¹³C NMR : Monitor for residual ethylsulfonyl chloride (δ 45–50 ppm for CH₂ groups) .

- Elemental analysis : Verify carbon/nitrogen ratios (±0.3% theoretical) to confirm stoichiometry .

Q. What in vivo models are appropriate for evaluating the neuroprotective efficacy of this compound derivatives, and what endpoints should be prioritized?

Preclinical studies use MPTP-induced neurotoxicity models in mice to assess dopaminergic neuron preservation. Key endpoints include:

- Motor function : Rotarod performance and grip strength .

- Biomarkers : Striatal dopamine levels (HPLC-ECD) and glial activation (GFAP/Iba1 immunohistochemistry) .

- Cognitive metrics : Morris water maze for spatial memory . Dose-response studies (e.g., 10–100 mg/kg, oral) establish therapeutic windows .

Methodological Notes

- Contradiction Analysis : Conflicting bioactivity data may arise from assay variability (e.g., cell lines vs. primary neurons). Validate findings using ≥2 independent models (e.g., SH-SY5Y cells and primary cortical neurons) .

- Data Reproducibility : Standardize reaction scales (e.g., 1–5 mmol for synthesis) and solvent batches to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。